6-Aminobenzo[b]thiophene 1,1-dioxide
Overview
Description
6-Aminobenzo[b]thiophene 1,1-dioxide is an organic compound with the molecular formula C8H7NO2S. It is a derivative of benzo[b]thiophene, characterized by the presence of an amino group at the 6th position and a sulfone group at the 1,1 positions.
Mechanism of Action
Target of Action
The primary target of 6-Aminobenzo[b]thiophene 1,1-dioxide, also known as 1,1-dioxo-1-benzothiophen-6-amine, is Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
This compound interacts with STAT3 by inhibiting its activation . This compound prevents the phosphorylation of STAT3, thereby inhibiting its activation and subsequent translocation to the nucleus . This results in the downregulation of STAT3 target genes, which are involved in cell proliferation and survival .
Biochemical Pathways
The inhibition of STAT3 by this compound affects several biochemical pathways. Primarily, it impacts the JAK-STAT signaling pathway , which is involved in various cellular processes, including cell growth, differentiation, and apoptosis . By inhibiting STAT3, this compound disrupts the normal functioning of this pathway, leading to the suppression of cell proliferation and induction of apoptosis .
Result of Action
The inhibition of STAT3 by this compound leads to significant antitumor responses . It suppresses cell proliferation and induces apoptosis in cancer cells . Moreover, it has been shown to effectively increase the Reactive Oxygen Species (ROS) levels in cancer cells, further promoting cell apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability Additionally, the compound’s efficacy can be affected by the physiological environment of the cell, such as pH and the presence of other biomolecules
Biochemical Analysis
Biochemical Properties
6-Aminobenzo[b]thiophene 1,1-dioxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes, which can lead to changes in cellular metabolism . The compound’s interaction with proteins often involves binding to specific sites, which can alter the protein’s function and activity. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can modulate signaling pathways that are critical for cell growth and differentiation. Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to inhibition or activation of these molecules . This binding can result in changes in gene expression, either by directly interacting with DNA or by modulating the activity of transcription factors. Understanding these molecular interactions is essential for elucidating the compound’s mechanism of action and its potential therapeutic uses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to changes in its activity and effectiveness. Long-term studies in vitro and in vivo have provided insights into the compound’s temporal effects and its potential for sustained therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and its safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and function . These interactions can affect metabolic flux and the levels of metabolites within cells. By studying these pathways, researchers can gain insights into the compound’s metabolic fate and its potential impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound can be transported by specific transporters or binding proteins, which influence its localization and accumulation within cells . These factors are important for understanding how the compound reaches its target sites and exerts its effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall activity within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminobenzo[b]thiophene 1,1-dioxide can be achieved through several methods. One common approach involves the reduction of 6-nitrobenzo[b]thiophene 1,1-dioxide. This reduction can be carried out using hydrogen gas in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .
Another method involves the cyclization of appropriate precursors. For instance, the reaction of 2-aminobenzenesulfonic acid with sulfur and a dehydrating agent like phosphorus pentoxide can yield this compound. This reaction requires elevated temperatures and an inert atmosphere to proceed efficiently .
Industrial Production Methods
Industrial production of this compound often involves large-scale reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
6-Aminobenzo[b]thiophene 1,1-dioxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of the sulfone group can yield thiols or thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous solvents under inert atmospheres.
Substitution: Alkyl halides, acyl chlorides; reactions may require catalysts such as acids or bases and are performed under controlled temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Aminobenzo[b]thiophene 1,1-dioxide has a wide range of scientific research applications:
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological macromolecules.
Industry: The compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
6-Nitrobenzo[b]thiophene 1,1-dioxide: A precursor to 6-Aminobenzo[b]thiophene 1,1-dioxide, known for its potent STAT3 inhibitory activity.
Benzo[b]thiophene 1,1-dioxide: Lacks the amino group but shares similar structural features and chemical reactivity.
6-Hydroxybenzo[b]thiophene 1,1-dioxide: Contains a hydroxyl group instead of an amino group, exhibiting different reactivity and biological activity.
Uniqueness
This compound is unique due to its dual functional groups (amino and sulfone), which confer distinct chemical reactivity and biological activity Its ability to inhibit STAT3 and act as a mitotic poison makes it a valuable compound in anticancer research
Properties
IUPAC Name |
1,1-dioxo-1-benzothiophen-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c9-7-2-1-6-3-4-12(10,11)8(6)5-7/h1-5H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUCRVZSHWOMHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2(=O)=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381576 | |
Record name | 6-Amino-1H-1-benzothiophene-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20503-40-6 | |
Record name | 6-Amino-1,1-dioxobenzo[b]thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20503-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-1H-1-benzothiophene-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | benzo[b]thiophen-6-amine 1,1-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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